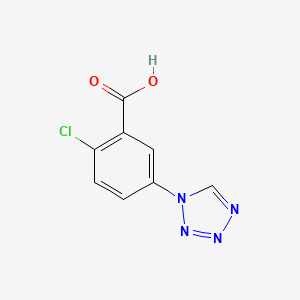
2-(3-Bromopropoxy)acetic acid
Vue d'ensemble
Description
2-(3-Bromopropoxy)acetic acid, also known as 3-bromopropionic acid, is an organic compound commonly used in scientific research. It is a colorless liquid with a fruity odor and a molecular weight of 181.02 g/mol. It is soluble in water, alcohol, and ether, and is slightly soluble in benzene. It is a versatile compound used in a variety of laboratory experiments, including the synthesis of other compounds and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Biological Production of Chemicals
- Research on Klebsiella pneumoniae has shown that it can be used to produce 3-Hydroxypropionic acid (3-HP), a significant platform chemical. This study demonstrates an optimized method for high-yield production of 3-HP from renewable carbon sources (Li, Wang, Ge, & Tian, 2016).
Chemical Synthesis Techniques
- A research on bromoalkoxylations of certain compounds mentions the use of similar bromopropoxy agents. The study provides insights into the regio- and stereo-selectivity of these processes, which are crucial for synthesizing specific chemical structures (Idris, Larsen, Schofield, Stoodley, & Tiffin, 1995).
Environmental Remediation
- A study exploring the removal of depleted uranium oxides from contaminated soils found that acetic acid solutions can be effective in this process. This research has implications for managing radioactive contamination in environmental settings (Unz, McCown, Waggoner, Larson, & Ballard, 2018).
Catalysis and Reaction Mechanisms
- Research on the hydrogenation of acetic acid catalyzed by ruthenium clusters in aqueous medium provides insights into the mechanisms of C O and C C bond activation and hydrogen insertion. This has implications for the efficient production of various chemical compounds (Shangguan, Olarte, & Chin, 2016).
Advanced Oxidation Processes
- A study on Mn2+/H2O2/O3 as an advanced oxidation process in acidic solution, using acetic acid as a target compound, demonstrates the importance of this method in treating wastewater with refractory pollutants (Zhou, Wang, & Tong, 2017).
Synthesis of Novel Compounds
- Research on the synthesis of thiazolidin-4-ones based on certain acetic acid derivatives demonstrates the potential of these compounds for antibacterial activity, indicating their significance in pharmaceutical research (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Biotechnological Applications
- A study on the biosynthesis of 3-hydroxypropionic acid from CO2 and syngas-derived acetic acid in Escherichia coli highlights the potential of using acetic acid as a nonfood-based carbon source for biochemical production (Lai, Luo, Fei, Hu, & Wu, 2021).
Propriétés
IUPAC Name |
2-(3-bromopropoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCDZXLPIOVWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

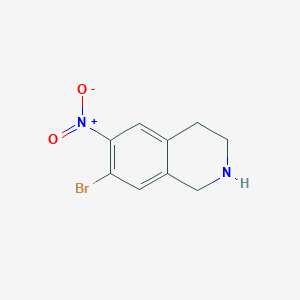

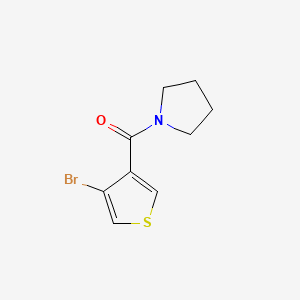
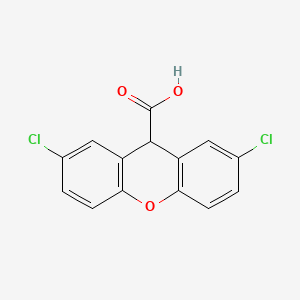
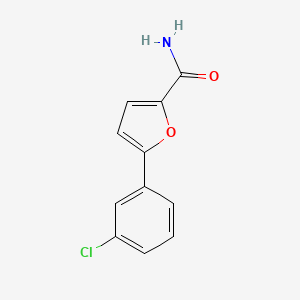



![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)

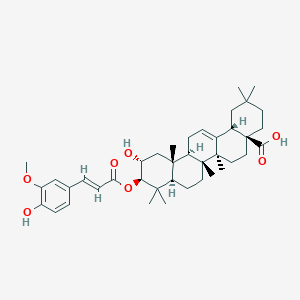
![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)
![(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034560.png)
